molecular formula C4H10N2O3 B12827764 DL-Threonine hydroxamate

DL-Threonine hydroxamate

Cat. No.: B12827764
M. Wt: 134.13 g/mol
InChI Key: GDHYTCIGBOOCDX-UHFFFAOYSA-N
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Description

DL-Threonine hydroxamate is a compound derived from threonine, an essential amino acid It is a racemic mixture, meaning it contains both D- and L- isomers of threonine hydroxamate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Threonine hydroxamate typically involves the reaction of threonine with hydroxylamine. The process can be carried out under mild conditions, often in an aqueous or alcoholic solution, with the addition of a base such as sodium hydroxide to facilitate the reaction. The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more sophisticated techniques to ensure high yield and purity. This can include the use of advanced purification methods such as crystallization or chromatography. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: DL-Threonine hydroxamate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxamate group to an amine.

    Substitution: The hydroxamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

DL-Threonine hydroxamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an inhibitor of certain enzymes.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The exact mechanism of action of DL-Threonine hydroxamate is not fully understood. it is believed to interact with specific enzymes and proteins, potentially inhibiting their activity. This interaction may involve the formation of stable complexes with metal ions or other cofactors, thereby modulating the activity of the target enzyme or protein.

Comparison with Similar Compounds

    Glycine hydroxamate: Known for its inhibitory activity against tyrosinase.

    Alanine hydroxamate: Used in similar biochemical studies.

    Serine hydroxamate: Another hydroxamate derivative with potential biological applications.

Uniqueness: DL-Threonine hydroxamate is unique due to its specific structure and the presence of both D- and L- isomers. This racemic mixture can exhibit different biological activities compared to its individual isomers, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

DL-Threonine hydroxamate is a derivative of the amino acid threonine, modified with a hydroxamate group. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound exhibits properties that make it a candidate for further investigation in biochemical applications. Hydroxamates are known for their ability to chelate metal ions and inhibit metalloproteins, which can lead to significant biological effects.

  • Chemical Structure : The compound features a hydroxamate functional group that enhances its interaction with metal ions, potentially modulating enzyme activity.
  • Mechanism of Action : Hydroxamates generally act as inhibitors of histone deacetylases (HDACs), enzymes involved in chromatin remodeling and gene expression regulation. By inhibiting these enzymes, this compound may induce apoptosis in cancer cells and enhance the efficacy of other therapeutic agents.

1. Anticancer Properties

Several studies have highlighted the anticancer potential of hydroxamate derivatives, including this compound.

  • HDAC Inhibition : Research indicates that compounds like this compound can inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. For instance, a study demonstrated that the use of HDAC inhibitors improved TRAIL sensitivity in colorectal cancer cell lines, suggesting a potential application for this compound in combination therapies .

2. Enzyme Inhibition

This compound has been shown to inhibit specific enzymes that are critical for the survival and proliferation of certain pathogens.

  • Bacteriostatic Effects : Similar compounds have demonstrated bacteriostatic activity against Escherichia coli by inhibiting protein synthesis . This suggests that this compound may also exhibit antimicrobial properties.

Case Study 1: Inhibition of Cancer Cell Growth

A study investigated the effects of various HDAC inhibitors on DLD-1 colorectal cancer cells. The results indicated that treatment with this compound led to a significant increase in apoptotic cell death compared to untreated controls. The mechanism was attributed to enhanced caspase activation and modulation of apoptotic signaling pathways .

Case Study 2: Siderophore Activity

Research into lipothenins containing hydroxamate moieties revealed their ability to function as siderophores, facilitating iron acquisition in microbial contexts. This property highlights the potential role of this compound in microbial growth regulation .

Data Summary

Biological Activity Mechanism Reference
AnticancerHDAC inhibition leading to apoptosis
BacteriostaticInhibition of protein synthesis
Siderophore activityIron chelation and acquisition

Research Findings

Extensive research has focused on the biosynthesis pathways involving threonine derivatives. For instance, L-threonine transaldolases (L-TTA) are crucial for synthesizing β-hydroxy amino acids from threonine . Understanding these pathways may provide insights into how this compound can be utilized in biotechnological applications.

Properties

IUPAC Name

2-amino-N,3-dihydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c1-2(7)3(5)4(8)6-9/h2-3,7,9H,5H2,1H3,(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHYTCIGBOOCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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